

Spectroscopic Characterization of 6-Methoxychroman-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Methoxychroman-2-carboxylic acid

Cat. No.: B3176411

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Introduction

6-Methoxychroman-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chroman scaffold, which forms the core of various biologically active molecules, including Vitamin E, its analogues are frequently explored as building blocks for novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any chemical research, ensuring the identity, purity, and stability of the compound in question. This guide provides a detailed, multi-technique spectroscopic protocol for the definitive characterization of **6-Methoxychroman-2-carboxylic acid**, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our approach emphasizes not just the data, but the causal logic behind spectral interpretation, offering a self-validating framework for analysis.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's key structural features. **6-Methoxychroman-2-carboxylic acid** comprises a bicyclic chroman core, a methoxy substituent on the aromatic ring, and a carboxylic acid group at the C2 position, which is a chiral center. Each functional group provides a unique spectroscopic signature.

Caption: Molecular structure of **6-Methoxychroman-2-carboxylic acid** with atom numbering.

The following sections will detail how each spectroscopic technique interrogates different aspects of this structure, culminating in a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-Methoxychroman-2-carboxylic acid**, both ^1H and ^{13}C NMR are essential.

^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms (oxygen) and aromatic systems.

Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
COOH	~12.0	Singlet (broad)	1H	Acidic proton, highly deshielded, position is concentration-dependent. [1]
H5	~6.85	d	1H	Aromatic proton ortho to the ring oxygen, deshielded.
H7	~6.75	dd	1H	Aromatic proton meta to both methoxy and ring oxygen.
H8	~6.70	d	1H	Aromatic proton ortho to the methoxy group.
H2	~4.80	dd	1H	Proton at the chiral center, deshielded by both the ring oxygen and the carboxylic acid group.
OCH ₃	~3.75	s	3H	Methoxy group protons, characteristic singlet.
H4 (axial/equatorial)	~2.80	m	2H	Methylene protons adjacent

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
				to the aromatic ring.

| H3 (axial/equatorial) | ~2.20 | m | 2H | Methylene protons adjacent to the chiral center. |

Note: Chemical shifts are predictions based on data for similar chroman derivatives and are typically recorded in CDCl_3 or DMSO-d_6 . The exact values and multiplicities can vary.[\[2\]](#)[\[3\]](#)[\[4\]](#)

^{13}C NMR Spectroscopy: Carbon Skeleton Analysis

The ^{13}C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton.

Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Carboxyl)	~175-180	Carbonyl carbon of a carboxylic acid, highly deshielded.[1][5]
C6	~155	Aromatic carbon attached to the electron-donating methoxy group.
C8a	~148	Aromatic carbon attached to the ring oxygen.
C4a	~122	Aromatic carbon at the ring junction.
C5, C7, C8	~115-118	Aromatic carbons bearing protons.
C2	~75	Chiral carbon attached to two oxygen atoms.
OCH ₃	~55.8	Methoxy carbon.[6]
C4	~28	Aliphatic carbon adjacent to the aromatic ring.

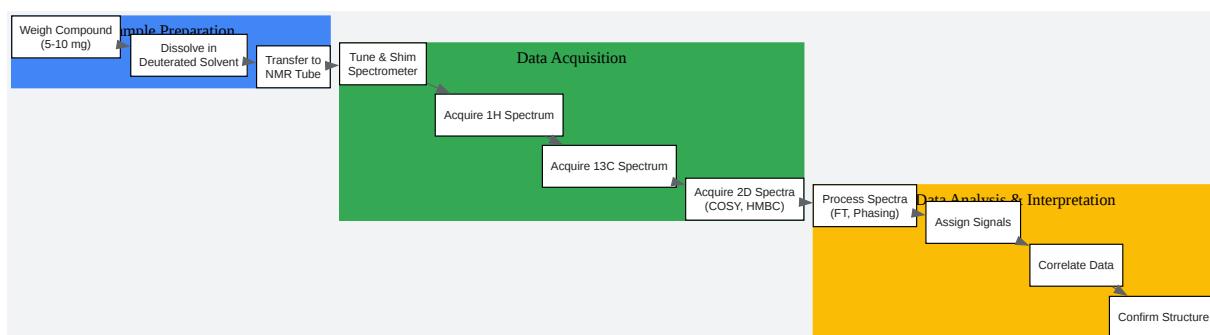
| C3 | ~24 | Aliphatic carbon adjacent to C2. |

Note: These are estimated values. The correlation of specific signals to specific atoms is definitively achieved using 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **6-Methoxychroman-2-carboxylic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.
- ^1H NMR Acquisition: Acquire a standard one-pulse spectrum. A typical spectral width is -2 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled spectrum. A typical spectral width is 0 to 200 ppm. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
- Data Analysis: Integrate the ^1H NMR signals and determine the chemical shifts and coupling constants. Assign peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule, using 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment if necessary.



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Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key IR Absorptions

The IR spectrum of **6-Methoxychroman-2-carboxylic acid** is dominated by features from the carboxylic acid and the substituted benzene ring.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
2500-3300	O-H stretch	Carboxylic Acid	Broad, Strong
2950-2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)	Medium
~1710	C=O stretch	Carboxylic Acid (dimer)	Strong, Sharp
~1610, ~1500	C=C stretch	Aromatic Ring	Medium
1200-1300	C-O stretch	Carboxylic Acid & Aryl Ether	Strong

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |

The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often partially obscuring the aliphatic C-H stretches.[1][7] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a definitive indicator of the carboxylic acid group.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental signals.
- Sample Application: Place a small amount of the solid **6-Methoxychroman-2-carboxylic acid** powder onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns offer structural clues.

Interpretation of Mass Spectra

Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode or a protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode.

Expected m/z Values for **6-Methoxychroman-2-carboxylic acid** ($\text{C}_{11}\text{H}_{12}\text{O}_4$, MW: 208.21 g/mol)

Ion	Mode	Calculated m/z	Interpretation
$[M+H]^+$	Positive	209.0757	Protonated molecular ion.
$[M+Na]^+$	Positive	231.0577	Sodium adduct, common in ESI.
$[M-H]^-$	Negative	207.0608	Deprotonated molecular ion.

| $[M-COOH]^+$ | Positive | 163.0753 | Loss of the carboxylic acid group (45 Da).[\[9\]](#) |

HRMS is critical for trustworthiness; observing an ion with an m/z value matching the calculated formula to within a few parts per million (ppm) provides very strong evidence for the compound's elemental composition.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.
- Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).
- Data Analysis: Identify the molecular ion and any significant adducts or fragments. If using an HRMS instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the theoretical mass to confirm the elemental formula.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Interpretation of the UV-Vis Spectrum

The chromophore in **6-Methoxychroman-2-carboxylic acid** is the methoxy-substituted benzene ring fused to the pyran ether. This system is expected to show characteristic absorption bands in the UV region. The electronic transitions are typically $\pi \rightarrow \pi^*$ transitions of the aromatic system. Based on data for similar chromene and coumarin derivatives, absorption maxima (λ_{max}) can be predicted.[\[10\]](#)[\[11\]](#)

Predicted UV-Vis Absorption

Solvent	Predicted λ_{max} (nm)	Transition Type
---------	---------------------------------------	-----------------

| Methanol or Ethanol | ~280-290 nm | $\pi \rightarrow \pi^*$ |

The position and intensity of the absorption can be subtly influenced by the solvent polarity. This technique is particularly valuable for quantitative analysis (e.g., using the Beer-Lambert law) once the compound's identity is confirmed.

Experimental Protocol: UV-Vis Spectroscopy

- **Solution Preparation:** Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- **Instrument Blank:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
- **Sample Measurement:** Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
- **Spectrum Acquisition:** Scan a range of wavelengths, typically from 200 to 400 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Holistic Data Integration: A Self-Validating System

No single technique provides a complete picture. The power of this multi-faceted approach lies in the convergence of evidence, creating a self-validating system.

- MS provides the molecular formula ($C_{11}H_{12}O_4$).
- IR confirms the presence of key functional groups: carboxylic acid (broad O-H, C=O at $\sim 1710\text{ cm}^{-1}$) and an aryl ether (C-O stretch).
- ^{13}C NMR confirms the carbon count (11 distinct signals) and types (carbonyl, aromatic, aliphatic, methoxy).
- ^1H NMR confirms the proton count (12 protons), their environments, and, crucially, their connectivity through spin-spin coupling, assembling the molecular framework.
- UV-Vis confirms the presence of the aromatic chromophore.

Together, these data points unequivocally lead to the structure of **6-Methoxychroman-2-carboxylic acid**, leaving no room for ambiguity.

Safety and Handling

As a laboratory chemical, **6-Methoxychroman-2-carboxylic acid** should be handled with appropriate care. It may cause skin, eye, and respiratory irritation.[12][13]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][14]
- Storage: Store in a tightly closed container in a cool, dry place.[13]

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